molecular formula C19H15NO4S B2899436 methyl 3-(4-acetylbenzamido)-1-benzothiophene-2-carboxylate CAS No. 441290-60-4

methyl 3-(4-acetylbenzamido)-1-benzothiophene-2-carboxylate

Cat. No.: B2899436
CAS No.: 441290-60-4
M. Wt: 353.39
InChI Key: ASUBGPJYTLVIKC-UHFFFAOYSA-N
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Description

methyl 3-(4-acetylbenzamido)-1-benzothiophene-2-carboxylate is a complex organic compound belonging to the benzothiophene family. Benzothiophenes are heterocyclic compounds containing a sulfur atom fused to a benzene ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(4-acetylbenzamido)-1-benzothiophene-2-carboxylate typically involves the condensation of 2-halobenzonitriles with methyl thioglycolate in the presence of triethylamine in dimethyl sulfoxide (DMSO) at elevated temperatures (around 130°C). This method provides a rapid and efficient route to the desired benzothiophene scaffold .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis can also be employed to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

methyl 3-(4-acetylbenzamido)-1-benzothiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .

Scientific Research Applications

methyl 3-(4-acetylbenzamido)-1-benzothiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-(4-acetylbenzamido)-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

methyl 3-(4-acetylbenzamido)-1-benzothiophene-2-carboxylate is unique due to its specific structural features and functional groups, which confer distinct biological activities and chemical reactivity.

Properties

IUPAC Name

methyl 3-[(4-acetylbenzoyl)amino]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO4S/c1-11(21)12-7-9-13(10-8-12)18(22)20-16-14-5-3-4-6-15(14)25-17(16)19(23)24-2/h3-10H,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASUBGPJYTLVIKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)NC2=C(SC3=CC=CC=C32)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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